IUPAC Name: 3-ethoxy-2-methyl-1-propanesulfonyl chloride
Molecular Weight: g/mol
InChI Code: 1S/C6H13ClO3S/c1-3-10-4-6(2)5-11(7,8)9/h6H,3-5H2,1-2H3
Now, let’s explore six unique scientific applications:
Scientific Field: Organic chemistry and drug discovery.
Summary: 3-ethoxy-2-methylpropane-1-sulfonyl chloride is used as a sulfonylating agent in the synthesis of various organic compounds. It can introduce a sulfonyl group into molecules, which is valuable for modifying drug candidates or creating bioactive molecules.
Methods of Application: Researchers typically add the compound to a reaction mixture containing the target molecule and other reagents. The sulfonylation reaction occurs under specific conditions (e.g., temperature, solvent, catalysts).
Results: The sulfonylated products can be further functionalized or used directly in drug development.
Scientific Field: Peptide synthesis.
Summary: 3-ethoxy-2-methylpropane-1-sulfonyl chloride is employed as a protecting group for amino acids during peptide assembly. It selectively reacts with amino groups, temporarily blocking them from further reactions.
Methods of Application: Chemists use it to protect specific amino acid side chains during solid-phase peptide synthesis. After peptide assembly, the protecting group is removed to reveal the free amino group.
Results: Efficient peptide synthesis with minimal side reactions and high yields.
Scientific Field: Agricultural chemistry.
Summary: Researchers investigate the compound’s potential as a building block for designing novel agrochemicals (pesticides, herbicides, etc.). Sulfonyl chlorides are often used in agrochemical synthesis.
Methods of Application: Incorporating 3-ethoxy-2-methylpropane-1-sulfonyl chloride into agrochemical structures via chemical transformations.
Results: New compounds with improved pesticidal or herbicidal properties.
Scientific Field: Polymer chemistry and materials engineering.
Summary: The compound may serve as a reactive intermediate for modifying polymer surfaces or creating functional materials.
Methods of Application: Researchers can graft the sulfonyl chloride group onto polymers or use it in cross-linking reactions.
Results: Enhanced material properties, such as increased hydrophilicity or improved adhesion.
Scientific Field: Analytical methods development.
Summary: Scientists explore its use as a derivatization reagent for detecting specific functional groups (e.g., amines, alcohols) in complex mixtures.
Methods of Application: Derivatization reactions followed by analysis using techniques like gas chromatography (GC) or liquid chromatography (LC).
Results: Improved sensitivity and selectivity in detecting target compounds.
Scientific Field: Biochemistry and molecular biology.
Summary: Researchers utilize sulfonyl chlorides for site-specific labeling of proteins, peptides, or other biomolecules.
Methods of Application: Reaction with amino groups on biomolecules, followed by attachment of a label (fluorescent dye, biotin, etc.).
Results: Labeled biomolecules for tracking, imaging, or affinity purification.